Cas no 13292-45-0 (N-Demethyl Rifampicin)
N-Demethyl Rifampicin structure
Product Name:N-Demethyl Rifampicin
Numéro CAS:13292-45-0
Le MF:C42H56N4O12
Mégawatts:808.913652420044
CID:150683
PubChem ID:135554537
Update Time:2025-04-19
N-Demethyl Rifampicin Propriétés chimiques et physiques
Nom et identifiant
-
- Rifamycin,3-[(1-piperazinylimino)methyl]-
- N-Demethyl Rifampin
- 3-(piperazin-1-ylimino-methyl)-rifamycin
- 3-(piperidinyliminomethyl)rifamycin SV
- 4-N-Demethylrifampicin
- Demethylrifampicin
- N-Demethylrifampicin
- rifaldehyde piperazin-1-ylhydrazone
- Rifampicin AF
- NSC 143416
- N-Desmethyl Rifampicin
- Rifampicin, D-methyl
- BRN 0603769
- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-(N-1-piperazinylformimidoyl)-, 21-acetate
- Rifampicin AF/AP
- N-Demethylrifampin
- 3-((1-Piperazinylimino)methyl)rifampicin
- 13292-45-0
- N-Demethyl-rifampicin
- AF/AP
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
- Rifamycin, 3-((1-piperazinylimino)methyl)-
- Rifampicin AF/A
- N-Demethyl Rifampicin
-
- Piscine à noyau: 1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1
- La clé Inchi: FKKVFHDDYXJFFL-MOSFFKILSA-N
- Sourire: O(C(C)=O)[C@@H]1[C@H](C)[C@H](C=CO[C@]2(C)C(C3C4C(=C(/C=N/N5CCNCC5)C(=C(C=4C(=C(C)C=3O2)O)O)NC(C(C)=CC=C[C@H](C)[C@@H]([C@@H](C)[C@H]([C@H]1C)O)O)=O)O)=O)OC |t:8,43,45|
Propriétés calculées
- Qualité précise: 808.38900
- Masse isotopique unique: 808.38947323g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 5
- Complexité: 1580
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 4
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.4
- Surface topologique des pôles: 229Ų
Propriétés expérimentales
- Le PSA: 228.94000
- Le LogP: 4.39790
N-Demethyl Rifampicin PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D231250-1mg |
N-Demethyl Rifampicin |
13292-45-0 | 1mg |
$ 164.00 | 2023-09-08 | ||
| TRC | D231250-2.5mg |
N-Demethyl Rifampicin |
13292-45-0 | 2.5mg |
$238.00 | 2023-05-18 | ||
| TRC | D231250-5mg |
N-Demethyl Rifampicin |
13292-45-0 | 5mg |
$447.00 | 2023-05-18 | ||
| TRC | D231250-10mg |
N-Demethyl Rifampicin |
13292-45-0 | 10mg |
$ 856.00 | 2023-09-08 | ||
| TRC | D231250-25mg |
N-Demethyl Rifampicin |
13292-45-0 | 25mg |
$ 1897.00 | 2023-09-08 | ||
| Biosynth | AD21013-1 mg |
N-Demethyl rifampin |
13292-45-0 | 1mg |
$193.93 | 2023-01-05 | ||
| Biosynth | AD21013-2 mg |
N-Demethyl rifampin |
13292-45-0 | 2mg |
$352.50 | 2023-01-05 | ||
| Biosynth | AD21013-5 mg |
N-Demethyl rifampin |
13292-45-0 | 5mg |
$641.05 | 2023-01-05 | ||
| Biosynth | AD21013-10 mg |
N-Demethyl rifampin |
13292-45-0 | 10mg |
$1,165.50 | 2023-01-05 | ||
| Biosynth | AD21013-25 mg |
N-Demethyl rifampin |
13292-45-0 | 25mg |
$2,119.50 | 2023-01-05 |
N-Demethyl Rifampicin Littérature connexe
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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